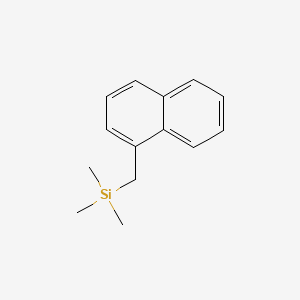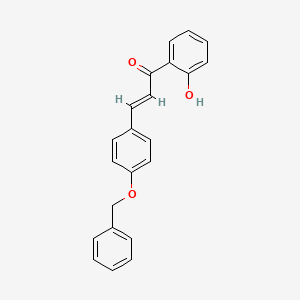
1-Allyl-3-(3-bromophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-(3-bromophenyl)urea is an organic compound with the molecular formula C10H11BrN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by an allyl group and another by a 3-bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Allyl-3-(3-bromophenyl)urea can be synthesized through a multi-step process. One common method involves the reaction of 3-bromoaniline with allyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-3-(3-bromophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The allyl group can be oxidized to form an epoxide or reduced to form a saturated alkyl group.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, often under mild heating.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
Substitution: Products include various substituted ureas depending on the nucleophile used.
Oxidation: Products include epoxides or alcohols derived from the allyl group.
Reduction: Products include saturated alkyl derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study enzyme interactions or as a precursor for biologically active compounds.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Allyl-3-(3-bromophenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors through its urea moiety, which can form hydrogen bonds with active site residues. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the allyl group can participate in covalent modifications or serve as a reactive handle for further derivatization.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Allyl-3-(4-bromophenyl)urea: Similar structure but with the bromine atom in the para position.
1-Allyl-3-phenylurea: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-Allyl-3-(3-chlorophenyl)urea: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Allyl-3-(3-bromophenyl)urea is unique due to the presence of the bromine atom in the meta position, which can influence its chemical reactivity and biological activity. The combination of the allyl and bromophenyl groups provides a versatile scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11BrN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14) |
Clé InChI |
VZIWYOFBJGSAOR-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)NC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)












